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Compound of Interest

Compound Name: 5-MeO-pyr-T

CAS No.: 3949-14-2

Cat. No.: B8821381

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-methoxy-N,N-tetramethylenetryptamine

(5-MeO-pyr-T) with alternative psychedelic compounds, supported by experimental data from

published literature. It is designed to assist researchers in replicating and validating these

findings by offering detailed experimental protocols, quantitative data summaries, and visual

representations of key biological pathways and workflows.

Comparative Pharmacological Profile
5-MeO-pyr-T is a synthetic tryptamine that has garnered interest for its distinct

pharmacological profile, particularly its high affinity and selectivity for the serotonin 1A receptor

(5-HT1A) over the 5-HT2A receptor. This contrasts with classic psychedelics like psilocybin and

LSD, which typically show higher or comparable affinity for the 5-HT2A receptor, the primary

target for their hallucinogenic effects.[1] The table below summarizes the in vitro

pharmacological data for 5-MeO-pyr-T and several comparator compounds.
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Compound
5-HT1A Ki
(nM)

5-HT1A
EC50 (nM)

5-HT2A Ki
(nM)

5-HT2A
EC50 (nM)

Selectivity
(5-HT1A vs
5-HT2A)

5-MeO-pyr-T 0.577[2] 2.1[1] 373[2] 692[2] ~646-fold

4-F,5-MeO-

pyr-T
- 0.37[1] - - >800-fold[1]

5-MeO-DMT 3 ± 0.2[3] 25.6[1] 907 ± 170[3] 26[1]

~0.3-fold (in

favor of 5-

HT1A)

Psilocin 567 - 107

~50%

efficacy of 5-

HT[1]

~0.19-fold (in

favor of 5-

HT2A)

LSD - - -
Equiponent at

5-HT1A/2A[1]
~1

Experimental Protocols
Synthesis of 5-MeO-pyr-T
A general and widely used method for the synthesis of tryptamines is the Speeter-Anthony

synthesis, which starts from an indole.[4] A more specific synthesis for 5-MeO-tryptamines,

including 5-MeO-pyr-T, involves an oxalylation–amidation–reduction sequence. The detailed

protocol for the synthesis of 5-MeO-pyr-T and its analogs can be found in the supplementary

information of the study by Warren et al. (2024) published in Nature. This includes

characterization using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Pharmacology Assays
Radioligand Binding Assay (for Ki determination):

This assay determines the affinity of a compound for a specific receptor.

Membrane Preparation: Membranes from cells expressing the target receptor (e.g., 5-HT1A

or 5-HT2A) are prepared.
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Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]8-OH-DPAT

for 5-HT1A) and varying concentrations of the test compound.

Separation: Bound and free radioligand are separated by rapid filtration.

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

Data Analysis: The Ki values are calculated from competition binding curves.

G-protein Activation Assay (BRET - for EC50 determination):

Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure the

functional potency of a compound in activating G-protein signaling downstream of the receptor.

Cell Culture and Transfection: Cells (e.g., HEK293T) are co-transfected with constructs for

the receptor of interest, a G-protein subunit fused to a luciferase (e.g., Rluc8), and another

G-protein subunit fused to a fluorescent protein (e.g., GFP2).

Assay Setup: Transfected cells are plated in a 96-well plate.

Ligand Addition: The test compound is added at various concentrations.

BRET Measurement: The substrate for the luciferase (e.g., coelenterazine) is added, and the

light emission from both the luciferase and the fluorescent protein is measured.

Data Analysis: The BRET ratio is calculated, and EC50 values are determined from dose-

response curves.

Visualizing the Mechanisms
To better understand the biological context of 5-MeO-pyr-T's action, the following diagrams

illustrate the relevant signaling pathways and a typical experimental workflow.
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Serotonin Receptor Signaling Pathways.
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General Experimental Workflow.
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In Vivo Findings and Comparison
In vivo studies in rodents have further elucidated the distinct effects of 5-MeO-pyr-T and its

analogs compared to classic psychedelics. A behavioral proxy for psychedelic effects in rodents

is the head-twitch response (HTR).

5-MeO-pyr-T: Induces a significantly weaker maximal HTR compared to 5-MeO-DMT,

despite having a slightly higher median effective dose (ED50) (7.29 mg/kg vs. 4.84 mg/kg,

respectively).[5]

4-F,5-MeO-pyr-T: This highly 5-HT1A-selective analog does not produce the head-twitch

response in rodents, even at high doses.[6] This finding supports the hypothesis that 5-HT2A

receptor activation is the primary driver of hallucinogenic-like effects.[1]

Psilocybin and 5-MeO-DMT: Both compounds induce a dose-dependent increase in the

head-twitch response, with 5-MeO-DMT having a shorter duration of action.

Furthermore, 4-F,5-MeO-pyr-T has shown antidepressant-like effects in rodent models, and

these effects are mediated by the 5-HT1A receptor.[1] This suggests that highly selective 5-

HT1A agonists based on the 5-MeO-pyr-T scaffold could be developed as non-hallucinogenic

therapeutics for neuropsychiatric disorders.

Conclusion
The available data strongly indicate that 5-MeO-pyr-T and its derivatives, particularly 4-F,5-
MeO-pyr-T, possess a unique pharmacological profile characterized by high potency and

selectivity for the 5-HT1A receptor. This distinguishes them from classic psychedelics like

psilocybin and LSD. The provided experimental protocols and comparative data serve as a

valuable resource for researchers aiming to replicate, validate, and build upon these important

findings in the field of psychedelic science and drug development. The potential for developing

non-hallucinogenic therapeutics from this class of compounds warrants further investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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